2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid
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Overview
Description
2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid is a complex organic compound that features a thiophene ring, a sulfonyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid typically involves multi-step organic reactions. One common method includes the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are effective.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition. The thiophene ring can interact with aromatic residues through π-π stacking interactions, affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfonylphenyl)acetic acid
- 2-(4-methoxyphenyl)acetic acid
- 2-(thiophen-2-yl)acetic acid
Uniqueness
2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid is unique due to the presence of both a methoxy group and a thiophene ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-19-11-6-4-10(5-7-11)14(9-12(15)16)21(17,18)13-3-2-8-20-13/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWIBOUIUMQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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